molecular formula C10H6F3NO3S B155071 Isoquinolin-7-YL trifluoromethanesulfonate CAS No. 135361-30-7

Isoquinolin-7-YL trifluoromethanesulfonate

Cat. No.: B155071
CAS No.: 135361-30-7
M. Wt: 277.22 g/mol
InChI Key: PIWPQQGMFPDEON-UHFFFAOYSA-N
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Description

Isoquinolin-7-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S and a molecular weight of 277.22 g/mol It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound, and features a trifluoromethanesulfonate group

Scientific Research Applications

Isoquinolin-7-YL trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of Isoquinolin-7-YL trifluoromethanesulfonate typically involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition . The general synthetic route can be summarized as follows:

    Starting Material: Isoquinoline derivative.

    Reagent: Trifluoromethanesulfonic anhydride.

    Conditions: Anhydrous environment, low temperature.

Chemical Reactions Analysis

Isoquinolin-7-YL trifluoromethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new isoquinoline derivatives.

    Oxidation and Reduction: The isoquinoline core can undergo oxidation and reduction reactions, although these are less common for the trifluoromethanesulfonate derivative.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Isoquinolin-7-YL trifluoromethanesulfonate largely depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism would depend on the specific biological target it is designed to interact with. Generally, the trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles .

Comparison with Similar Compounds

Isoquinolin-7-YL trifluoromethanesulfonate can be compared to other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the trifluoromethanesulfonate group.

    Isoquinolin-7-YL chloride: A similar compound where the trifluoromethanesulfonate group is replaced by a chloride.

    Isoquinolin-7-YL bromide: Another similar compound with a bromide group instead of trifluoromethanesulfonate.

The uniqueness of this compound lies in the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to its halogenated counterparts .

Properties

IUPAC Name

isoquinolin-7-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWPQQGMFPDEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569521
Record name Isoquinolin-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135361-30-7
Record name Isoquinolin-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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